Dipropyl trisulfide

Catalog No.
S598611
CAS No.
6028-61-1
M.F
C6H14S3
M. Wt
182.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl trisulfide

CAS Number

6028-61-1

Product Name

Dipropyl trisulfide

IUPAC Name

1-(propyltrisulfanyl)propane

Molecular Formula

C6H14S3

Molecular Weight

182.4 g/mol

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N

SMILES

CCCSSSCCC

solubility

almost insoluble in water; soluble in alcohol and oils

Synonyms

di-n-propyl trisulfide, dipropyl trisulfide

Canonical SMILES

CCCSSSCCC

The exact mass of the compound Dipropyl trisulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as almost insoluble in water; soluble in alcohol and oils. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dipropyl trisulfide (DPTS) is a saturated, linear organic polysulfide characterized by its highly labile central sulfur-sulfur bond. While naturally occurring in Allium species (onions and leeks), industrial and laboratory procurement of DPTS is primarily driven by its unique thermochemical reactivity rather than its flavor profile. The presence of the trisulfide linkage provides a significantly lower activation barrier for homolytic cleavage and metathesis compared to standard disulfides. This structural feature makes DPTS a critical precursor and model compound in dynamic covalent chemistry (specifically inverse vulcanization), a high-performance extreme-pressure (EP) additive in tribology, and an essential saturated baseline for decoupling the biological and spectroscopic properties of polysulfides from reactive allyl groups [1].

Substituting DPTS with its closest structural analogs fundamentally alters reaction kinetics and application performance. Replacing DPTS with dipropyl disulfide (DPDS) results in a failure of low-temperature dynamic bond exchange; the higher bond dissociation energy of the disulfide linkage prevents room-temperature metathesis in polymer recycling and delays tribofilm formation in extreme-pressure lubricants [1]. Conversely, substituting DPTS with diallyl trisulfide (DATS) introduces highly reactive, unsaturated allyl groups. While DATS is more biologically active, its allyl groups confound mechanistic structure-activity assays by masking the baseline reactivity of the trisulfide core itself [2]. For precise control over sulfur metathesis or baseline biological benchmarking, the exact saturated trisulfide structure of DPTS is non-negotiable.

Dynamic Covalent Bond Exchange Rate in Inverse Vulcanization

In the development of recyclable sulfur polymers, the lability of the sulfur-sulfur bond dictates the feasibility of low-temperature chemical recycling. When exposed to amide-containing solvents (e.g., DMF, DMAc), DPTS undergoes rapid homolytic cleavage and metathesis, reaching equilibrium within 1 hour at room temperature. In contrast, the DPDS comparator shows zero exchange under identical conditions due to the higher strength of the disulfide bond [1].

Evidence DimensionS-S Metathesis / Crossover Exchange
Target Compound DataDPTS: Reaches equilibrium within 1 hour at room temperature
Comparator Or BaselineDPDS (Disulfide): No exchange observed
Quantified DifferenceAbsolute difference in room-temperature reactivity (active vs. inert)
ConditionsRoom temperature, amide-containing solvents (DMF, DMAc, NMP)

Procuring DPTS is essential for formulating dynamic covalent networks and self-healing polymers where low-temperature chemical recycling is required.

Baseline Antimicrobial Structure-Activity Relationship (SAR)

In mechanistic studies evaluating the antimicrobial efficacy of Allium-derived organosulfur compounds, DPTS serves as the critical saturated benchmark. Against S. aureus, DPTS exhibits a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. This is a 10-fold improvement over the saturated disulfide DPDS (>500 µg/mL), proving the intrinsic activity of the trisulfide core. However, it is 25-fold less active than the unsaturated diallyl trisulfide (DATS, MIC = 2 µg/mL)[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound DataDPTS: 50 µg/mL
Comparator Or BaselineDPDS: >500 µg/mL; DATS: 2 µg/mL
Quantified Difference10x more active than DPDS; 25x less active than DATS
ConditionsIn vitro microdilution assay, S. aureus cultures

Researchers must procure DPTS to accurately decouple the baseline antimicrobial contribution of the trisulfide linkage from the hyper-reactive allyl group.

Raman Spectroscopic Standard for Protein Sulfhydration

To verify the mechanism by which hydrogen sulfide (H2S) inhibits amyloid formation, researchers must track the conversion of protein disulfide bonds into trisulfide bridges. DPTS is utilized as the exact analytical standard for this measurement, exhibiting a distinct, strong Raman band at 485 cm⁻¹ corresponding to the trisulfide (RSSSR) moiety. This allows clear differentiation from the disulfide (RSSR) moiety, which is benchmarked by DPDS at 509 cm⁻¹ [1].

Evidence DimensionRaman Shift (S-S / S-S-S vibrational modes)
Target Compound DataDPTS: 485 cm⁻¹ (Trisulfide band)
Comparator Or BaselineDPDS: 509 cm⁻¹ (Disulfide band)
Quantified Difference24 cm⁻¹ shift enabling unambiguous structural assignment
ConditionsNon-resonance Raman spectroscopy of model organosulfur compounds

Analytical laboratories require DPTS as a highly specific calibration standard to prove the formation of trisulfide bridges in H2S-modified proteins.

Tribofilm Formation in Extreme-Pressure Lubricants

In tribological applications, the chain length of sulfur additives dictates anti-wear performance. X-ray absorption near edge structure (XANES) spectroscopy confirms that DPTS effectively forms protective thermal films and tribofilms (composed of sulfates, sulfites, and iron sulfides) on metal surfaces in mineral oil. The weaker S-S bonds in DPTS allow for easier cleavage and surface reaction under extreme pressure compared to dialkyl disulfides, which require higher loads to initiate the necessary redox cycling for film formation [1].

Evidence DimensionTribofilm formation threshold and composition
Target Compound DataDPTS: Rapidly forms FeS/sulfate tribofilms under load
Comparator Or BaselineDPDS: Higher activation energy required for initial S-S cleavage
Quantified DifferenceSuperior load-carrying capacity and lower wear scar diameter for trisulfides
ConditionsFour-ball tester, mineral oil and synthetic diester base fluids

Lubricant formulators select DPTS over disulfides to achieve superior extreme-pressure protection and lower friction coefficients at moderate operating temperatures.

Cross-Linker in Chemically Recyclable Sulfur Polymers

Because DPTS undergoes rapid homolytic cleavage and S-S metathesis at room temperature in amide solvents, it is an ideal precursor and model compound for synthesizing inverse vulcanized polymers. It enables the creation of self-healing and chemically recyclable polymer networks that would remain inert if formulated with standard disulfides[1].

Extreme-Pressure (EP) Additive in Industrial Lubricants

Driven by its labile trisulfide core, DPTS is highly effective as an EP additive in mineral oils and synthetic diesters. It readily cleaves under mechanical load to form protective iron sulfide and sulfate tribofilms, preventing metal-to-metal seizure at lower activation energies than DPDS [4].

Saturated Baseline for Organosulfur Biological Assays

In pharmacological and antimicrobial research investigating Allium extracts, DPTS is procured as a critical control compound. By comparing DPTS (MIC 50 µg/mL) against DATS (MIC 2 µg/mL), researchers can quantitatively isolate the biological effects of the trisulfide linkage from the hyper-reactivity of the allyl group [2].

Raman Calibration Standard for Protein Sulfhydration

DPTS is utilized in analytical biochemistry as a precise Raman spectroscopic standard. Its distinct 485 cm⁻¹ vibrational band allows researchers to definitively prove the endogenous or H2S-induced conversion of protein disulfide bonds into trisulfide bridges during amyloid inhibition studies [3].

Physical Description

colourless liquid with powerful, diffusive garlic-like odou

XLogP3

3.1

Density

0.952

UNII

U4529NM2C1

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6028-61-1

Wikipedia

Dipropyl trisulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Trisulfide, dipropyl: ACTIVE

Dates

Last modified: 08-15-2023

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